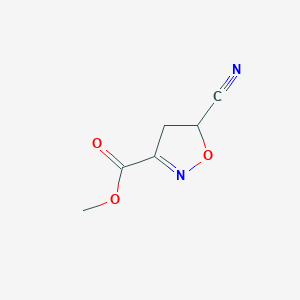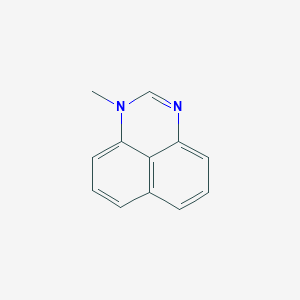
2-Ethyl-6-isopropyl-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-6-isopropyl-4-methylpyridine (EIMP) is a chemical compound that belongs to the family of pyridines. It is a colorless liquid with a strong odor. EIMP has been widely used in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-6-isopropyl-4-methylpyridine is not fully understood. However, it is believed that 2-Ethyl-6-isopropyl-4-methylpyridine can interact with proteins and enzymes in cells. This interaction can lead to changes in the structure and function of these proteins and enzymes, which can affect cellular processes such as metabolism and signaling.
Biochemical and Physiological Effects:
2-Ethyl-6-isopropyl-4-methylpyridine has been shown to have a variety of biochemical and physiological effects. For example, 2-Ethyl-6-isopropyl-4-methylpyridine has been shown to inhibit the growth of certain bacteria such as Staphylococcus aureus. 2-Ethyl-6-isopropyl-4-methylpyridine has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Ethyl-6-isopropyl-4-methylpyridine in lab experiments is its unique chemical properties. 2-Ethyl-6-isopropyl-4-methylpyridine can form stable complexes with metal ions, which can be used in a variety of applications. However, one limitation of using 2-Ethyl-6-isopropyl-4-methylpyridine is its strong odor, which can be unpleasant and potentially hazardous.
Direcciones Futuras
There are many future directions for research on 2-Ethyl-6-isopropyl-4-methylpyridine. One direction is to explore the potential of 2-Ethyl-6-isopropyl-4-methylpyridine as a therapeutic agent. 2-Ethyl-6-isopropyl-4-methylpyridine has been shown to have antimicrobial and antioxidant properties, which could make it a potential candidate for the treatment of infectious diseases and oxidative stress-related disorders. Another direction is to explore the potential of 2-Ethyl-6-isopropyl-4-methylpyridine as a catalyst for organic synthesis. 2-Ethyl-6-isopropyl-4-methylpyridine has been shown to form stable complexes with metal ions, which could make it a potential candidate for catalytic reactions. Overall, 2-Ethyl-6-isopropyl-4-methylpyridine is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
2-Ethyl-6-isopropyl-4-methylpyridine can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,6-dimethylpyridine with isopropyl chloride and ethyl bromide. This reaction is carried out in the presence of a base such as potassium carbonate. The resulting product is then purified using distillation.
Aplicaciones Científicas De Investigación
2-Ethyl-6-isopropyl-4-methylpyridine has been used in a variety of scientific research applications. One of the most common applications is as a ligand for metal ions. 2-Ethyl-6-isopropyl-4-methylpyridine can form stable complexes with metal ions such as copper, nickel, and cobalt. These complexes have been used in catalysis, organic synthesis, and material science.
Propiedades
Número CAS |
109749-62-4 |
|---|---|
Nombre del producto |
2-Ethyl-6-isopropyl-4-methylpyridine |
Fórmula molecular |
C11H17N |
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
2-ethyl-4-methyl-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-5-10-6-9(4)7-11(12-10)8(2)3/h6-8H,5H2,1-4H3 |
Clave InChI |
LFUCQPNRVFJZCY-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CC(=C1)C)C(C)C |
SMILES canónico |
CCC1=NC(=CC(=C1)C)C(C)C |
Sinónimos |
Pyridine, 2-ethyl-4-methyl-6-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)


![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)
